

A Researcher's Guide to Cross-Referencing Spectroscopic Data with Known Piperidine Structures

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Compound of Interest

Compound Name: *1-(4-Formylphenyl)piperidine-4-carboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and resources for cross-referencing spectroscopic data with known piperidine structures. Accurate structural elucidation of piperidine-containing compounds is crucial in drug discovery and development, and this guide offers a practical framework for leveraging spectral data to confirm or identify these important chemical entities.

Introduction to Spectroscopic Techniques for Piperidine Analysis

The structural characterization of piperidine derivatives relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, and a combinatorial approach is often necessary for unambiguous identification. The most commonly employed techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Data Presentation: A Comparative Overview of Spectroscopic Data

Effective data analysis begins with a clear and organized presentation of quantitative information. The following tables summarize the characteristic spectroscopic data for the parent piperidine molecule. These values serve as a foundational reference for interpreting the spectra of more complex piperidine derivatives.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for Piperidine

Atom Position	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
C2/C6 (α to N)	2.79	47.9
C3/C5 (β to N)	1.58 - 1.46	27.2
C4 (γ to N)	1.58 - 1.46	25.1
N-H	2.04	-

Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS). Solvent effects can cause slight variations in these values.[\[1\]](#)[\[2\]](#)

Table 2: Key Mass Spectrometry Fragments for Piperidine

m/z (mass-to-charge ratio)	Interpretation
85	Molecular Ion (M ⁺)
84	[M-H] ⁺ (Loss of a hydrogen radical)
70	Loss of CH ₃
56	Loss of C ₂ H ₅

Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 3: Characteristic Infrared (IR) Absorption Frequencies for Piperidine

Wavenumber (cm-1)	Vibrational Mode
3255	N-H Stretch (symmetric)[6]
3445	N-H Stretch (asymmetric)[6]
2985 - 2842	C-H Stretch (methyl and methylene groups)[7]
1154 - 1122	C-N Stretch[6]

Note: The fingerprint region (below 1500 cm-1) contains a complex pattern of absorptions that is unique to the molecule as a whole.[8]

Experimental Protocols: Acquiring High-Quality Spectroscopic Data

The reliability of structural elucidation is directly dependent on the quality of the acquired spectroscopic data. Adherence to standardized experimental protocols is therefore critical.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the piperidine-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
- **Instrument Setup:**
 - Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
 - Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
- **Data Acquisition:** Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.[9]
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Mass Spectrometry (MS)

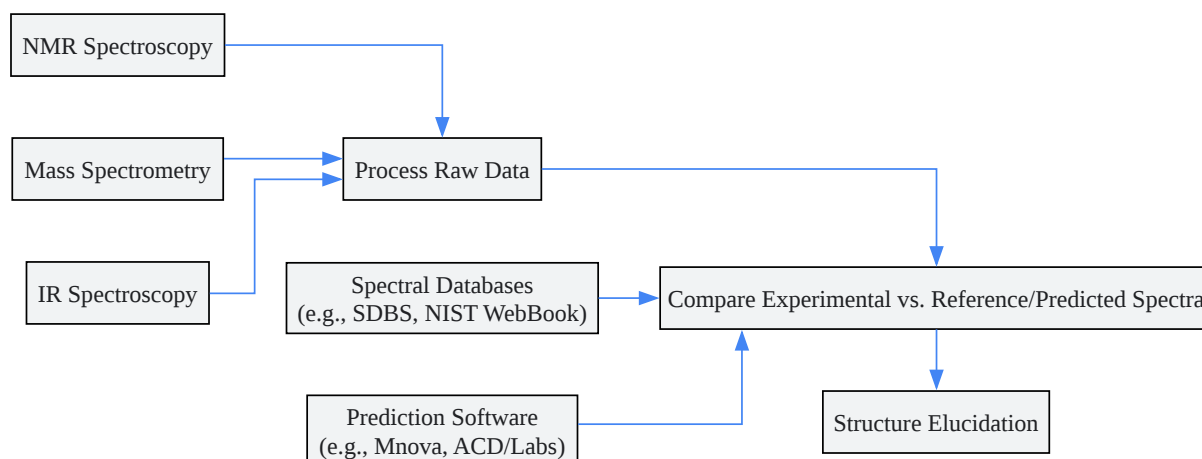
- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization source and the sensitivity of the instrument.
- **Instrument Setup:**
 - Choose an appropriate ionization method. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information.[\[3\]](#)[\[10\]](#) Electrospray Ionization (ESI) is a softer technique that typically produces the protonated molecule $[M+H]^+$, which is useful for determining the molecular weight.[\[3\]](#)[\[10\]](#)[\[11\]](#)
 - For tandem mass spectrometry (MS/MS), select the precursor ion of interest and optimize the collision energy to induce fragmentation.[\[3\]](#)[\[12\]](#)
- **Data Acquisition:** Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
- **Data Analysis:** Analyze the fragmentation pattern to identify characteristic losses and fragment ions that are indicative of the piperidine ring and its substituents.[\[3\]](#)[\[12\]](#)

Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or dissolved in a suitable solvent.
- **Instrument Setup:** Record a background spectrum of the empty sample compartment.
- **Data Acquisition:** Place the sample in the instrument and acquire the IR spectrum.
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, and C-N bonds.[\[6\]](#)[\[8\]](#)

Cross-Referencing Workflow and Resources

The process of cross-referencing experimental spectroscopic data with known structures involves a systematic comparison with established databases and predictive tools.



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Caption: Workflow for cross-referencing spectroscopic data.

Key Resources for Spectral Data Comparison

A variety of online databases and software tools are available to aid in the identification of piperidine structures from spectroscopic data.

Table 4: Comparison of Spectral Databases and Prediction Tools

Resource	Type	Key Features	Website/Provider
Spectral Database for Organic Compounds (SDBS)	Database	A comprehensive, free database of ^1H & ^{13}C NMR, MS, IR, and Raman spectra. [13]	AIST (Japan)
NIST Chemistry WebBook	Database	Provides a wide range of chemical and physical data, including mass and IR spectra for many compounds. [5] [14]	National Institute of Standards and Technology (NIST)
ChemSpider	Database	A free chemical structure database providing access to over 90 million structures, properties, and associated information. [14]	Royal Society of Chemistry
PubChem	Database	An open chemistry database at the National Institutes of Health (NIH) with information on chemical structures, properties, and biological activities. [14]	National Institutes of Health (NIH)
Mnova (Mestrelab Research)	Software	Offers NMR prediction, processing, and analysis tools. [15] [16]	Mestrelab Research
ACD/Labs NMR Predictors	Software	Provides accurate prediction of ^1D and	Advanced Chemistry Development (ACD/Labs)

		2D NMR spectra for various nuclei.[17][18]
nmrdb.org	Online Tool	A free online tool for NMR prediction based on chemical structures.[19][20]

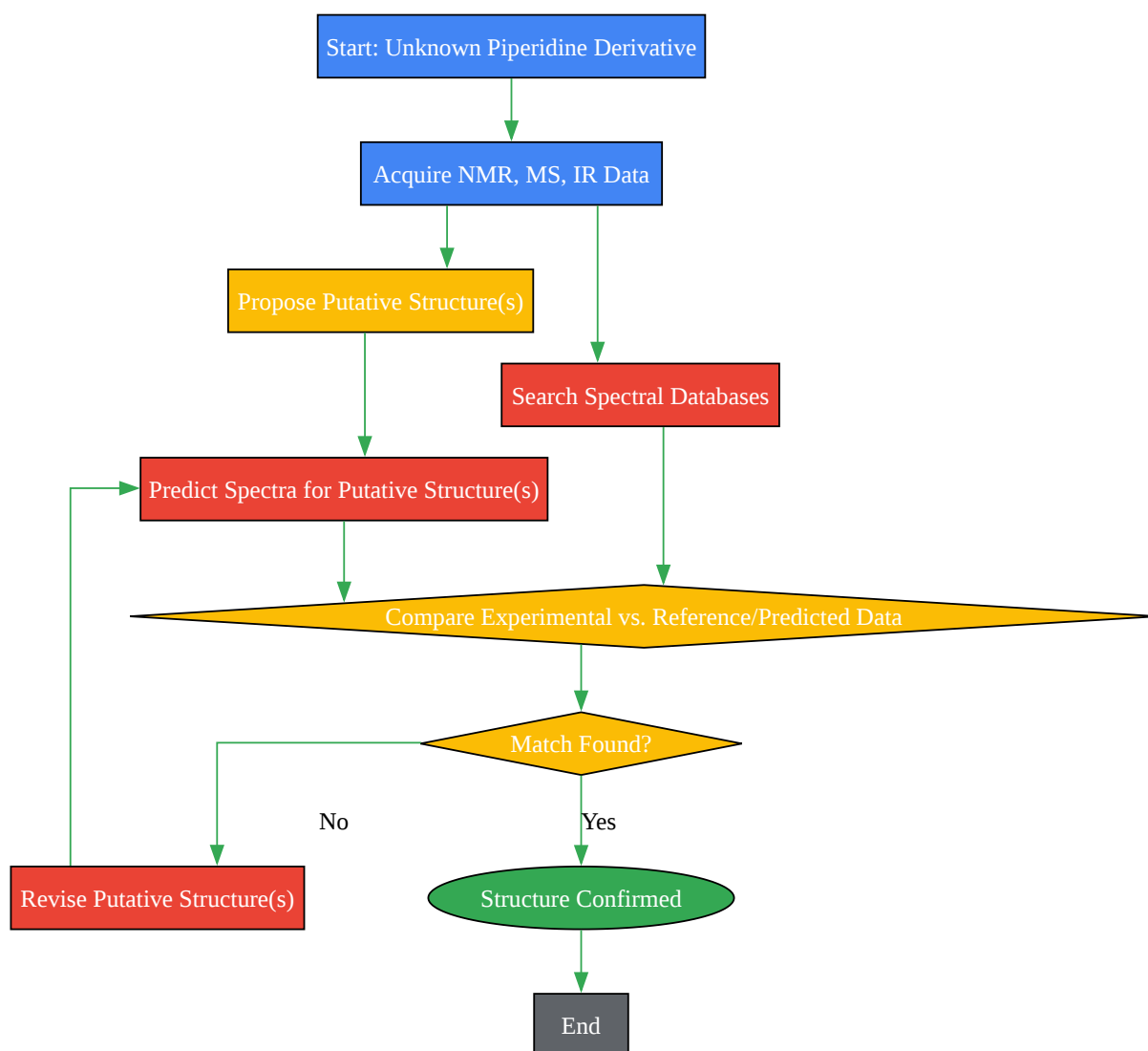
Alternative and Complementary Techniques

While NMR, MS, and IR are the primary tools for structural elucidation, other techniques can provide valuable complementary information.

- X-ray Crystallography: Provides the definitive 3D structure of a crystalline compound. This technique is considered the "gold standard" for structural determination but requires a suitable single crystal.
- Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) for a proposed structure, which can then be compared with experimental data.
[6]

Logical Framework for Structure Confirmation

The process of confirming a piperidine structure by cross-referencing spectroscopic data can be visualized as a logical decision-making process.



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Caption: Decision-making process for structure confirmation.

By systematically applying these methodologies and leveraging the available resources, researchers can confidently and efficiently cross-reference spectroscopic data to elucidate the structures of known and novel piperidine-containing compounds. This rigorous approach is fundamental to advancing drug discovery and development efforts.

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